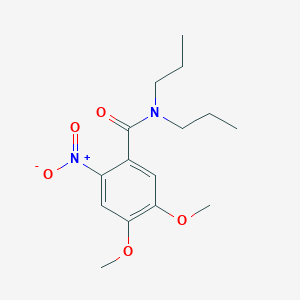
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine, also known as EDPQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities. EDPQ has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation.
Wirkmechanismus
The mechanism of action of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves its ability to inhibit the activity of certain enzymes and cytokines. Specifically, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to inhibit the activity of monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2), which are enzymes that are involved in neurodegeneration and inflammation, respectively. 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has also been shown to inhibit the activity of interleukin-6 (IL-6), which is a cytokine that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine are still being studied. However, it has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Specifically, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been found to inhibit the activity of MAO and COX-2, which are enzymes that are involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Additionally, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine. One potential direction is the development of new derivatives of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine that have improved selectivity and potency for specific targets. Another potential direction is the use of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in animal models of neurodegeneration and inflammation to further explore its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine and its potential limitations as a research tool.
Synthesemethoden
The synthesis of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves the reaction of 3-ethyl-5,8-dimethyl-2-propylquinoline with propylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to have potential as a tool for studying neurodegeneration, as it has been found to inhibit the activity of certain enzymes that are involved in this process. In immunology, 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been shown to have potential as a tool for studying inflammation, as it has been found to inhibit the activity of certain cytokines that are involved in this process.
Eigenschaften
IUPAC Name |
3-ethyl-5,8-dimethyl-2-propylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-5-7-13-12(6-2)15(17)14-10(3)8-9-11(4)16(14)18-13/h8-9H,5-7H2,1-4H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUPIPLYQHLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1CC)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)

![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)

